2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including pyrrole, thiophene, fluorophenyl, and pyrazolopyrimidine, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit action againstDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes can affect several biochemical pathways. For instance, DHFR is involved in the folic acid pathway , which is crucial for DNA synthesis and cell division. On the other hand, enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway . Therefore, the inhibition of these enzymes can lead to disruption in these pathways and their downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrrole and thiophene rings, followed by their integration into the pyrazolopyrimidine framework. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules and materials.
Biology: Its biological activity has been explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development and medical research.
Industry: Its chemical properties may be leveraged in the development of new materials, catalysts, or other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole
- 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine
Uniqueness
What sets 2-[3-(2,5-Dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine apart from similar compounds is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5S/c1-13-3-4-14(2)27(13)19-9-10-29-21(19)18-11-20-25-12-17(22(24)28(20)26-18)15-5-7-16(23)8-6-15/h3-12H,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMZBGDFERTARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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